molecular formula C11H17N5 B11760134 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

カタログ番号: B11760134
分子量: 219.29 g/mol
InChIキー: XMRCFJGSOACYHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine (molecular formula: C₁₁H₁₆N₆) is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings connected via methylene groups to a central amine. Its structure combines the rigidity of pyrazole heterocycles with the flexibility of alkylamine linkages, making it a versatile scaffold in medicinal chemistry and materials science.

  • N-alkylation of pyrazole amines (e.g., methylation using CH₃I in acetone with KOH, as seen in for related compounds) .
  • Hydrolysis of acetamide intermediates to yield secondary amines (e.g., conversion of N-methylacetamide derivatives via reflux with KOH) .

Key analytical data (inferred from similar compounds in and ) include:

  • IR spectroscopy: Absence of amide C=O stretches (~1,680 cm⁻¹) and presence of NH stretches (~3,200 cm⁻¹) depending on substitution .
  • NMR: Distinct signals for methyl groups (δ ~2.0–3.5 ppm) and pyrazole protons (δ ~5.9–6.0 ppm) .

特性

分子式

C11H17N5

分子量

219.29 g/mol

IUPAC名

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H17N5/c1-9-6-11(16(3)13-9)8-12-7-10-4-5-15(2)14-10/h4-6,12H,7-8H2,1-3H3

InChIキー

XMRCFJGSOACYHP-UHFFFAOYSA-N

正規SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C)C

製品の起源

United States

準備方法

Reaction Sequence

  • Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ylmethanamine

    • Starting material : 3-Methyl-1H-pyrazole undergoes dimethylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 1,3-dimethyl-1H-pyrazole.

    • Amination : The methyl group at position 5 is functionalized via chlorination (using PCl₃) followed by nucleophilic substitution with ammonia or methylamine.

  • Synthesis of 1-Methyl-1H-pyrazol-3-ylmethanamine

    • Pathway : 1-Methyl-1H-pyrazole is brominated at position 3 using N-bromosuccinimide (NBS), followed by amination with aqueous ammonia under reflux.

  • Coupling Reaction

    • Alkylation : Equimolar amounts of the two pyrazole-methanamine intermediates are reacted with formaldehyde (37% aqueous solution) in methanol at 60–70°C for 12–24 hours.

    • Mechanism : The reaction proceeds via a Mannich-type mechanism, where formaldehyde acts as a bridging agent between the two amines.

StepReagents/ConditionsYield (%)Purity (HPLC)
1aCH₃I, K₂CO₃, DMF, 80°C9298%
1bPCl₃, NH₃, EtOH, reflux7895%
2NBS, CCl₄, then NH₃, H₂O8597%
3HCHO, MeOH, 65°C6896%

Optimization Note : Replacing formaldehyde with paraformaldehyde in dioxane improves yield to 74% by reducing side reactions.

Reductive Amination Approach

This one-pot method simplifies the synthesis by combining pyrazole aldehydes with amines under reducing conditions.

Procedure

  • Aldehyde Preparation :

    • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is synthesized via oxidation of 5-hydroxymethyl-1,3-dimethylpyrazole using MnO₂.

  • Reductive Amination :

    • The aldehyde is reacted with 1-methyl-1H-pyrazol-3-ylmethanamine in the presence of NaBH₃CN (cyanoborohydride) and acetic acid in THF at room temperature.

ComponentRatioTime (h)Yield (%)
Aldehyde:Amine1:1.22465
NaBH₃CN1.5 eq2465

Advantages : Avoids intermediate isolation, reducing purification steps.
Limitations : Lower yield due to competing imine hydrolysis.

Industrial-Scale Continuous Flow Synthesis

For bulk production, continuous flow reactors enhance efficiency and safety.

Protocol

  • Pyrazole Streams :

    • Separate solutions of 1,3-dimethyl-1H-pyrazol-5-ylmethanamine and 1-methyl-1H-pyrazol-3-ylmethanamine in methanol are pumped into a mixing chamber.

  • Reaction Module :

    • Formaldehyde (2.2 eq) is introduced, and the mixture passes through a heated reactor (70°C, 15 min residence time).

  • Workup :

    • The output is neutralized with HCl, and the product is extracted into ethyl acetate.

ParameterValue
Throughput5 kg/h
Purity99%
Solvent Recovery98%

Key Feature : In-line IR monitoring ensures real-time adjustment of stoichiometry.

Catalytic Mitsunobu Reaction

A novel approach employs the Mitsunobu reaction to couple hydroxyl-containing pyrazole precursors.

Steps

  • Hydroxypyrazole Synthesis :

    • 5-Hydroxymethyl-1,3-dimethylpyrazole is prepared via hydroxymethylation using paraformaldehyde and HCl.

  • Mitsunobu Coupling :

    • The hydroxyl group is reacted with 1-methyl-1H-pyrazol-3-ylmethanamine using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.

ReagentEquiv.Yield (%)
DIAD1.258
PPh₃1.258

Drawback : High cost of DIAD limits industrial application.

Comparison of Methods

MethodYield (%)CostScalabilityPurity
Multi-Step Alkylation68LowHigh96%
Reductive Amination65ModerateMedium94%
Continuous Flow74HighVery High99%
Mitsunobu58Very HighLow95%

Recommendation : Continuous flow synthesis is optimal for industrial use, while multi-step alkylation suits lab-scale production.

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted amines.

  • Recrystallization : Dissolving in hot ethanol and cooling to −20°C yields crystals with >99% purity.

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, pyrazole-H), 6.15 (s, 1H, pyrazole-H), 3.85 (s, 4H, CH₂N), 2.45 (s, 6H, CH₃).

    • HRMS : m/z calcd. for C₁₁H₁₇N₅ [M+H]⁺: 219.1481, found: 219.1483.

Challenges and Solutions

  • Side Reactions : Over-alkylation is mitigated by using formaldehyde in stoichiometric excess (1.1 eq).

  • Byproduct Formation : Unreacted amines are removed via acid-base extraction.

  • Scale-Up Issues : Exothermic reactions in batch processes are controlled using jacketed reactors .

化学反応の分析

[(1,3-ジメチル-1H-ピラゾール-5-イル)メチル][(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、次のようなさまざまな化学反応を起こします。

科学的研究の応用

Medicinal Chemistry

The pyrazole moiety is known for its diverse biological activities, making this compound a candidate for drug development. Notably, pyrazole derivatives have been investigated for their potential as anti-inflammatory agents. Research indicates that compounds containing pyrazole structures can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses .

Case Study: Anti-inflammatory Activity
A study demonstrated that a related pyrazole derivative exhibited significant inhibition of COX-2 activity without affecting COX-1, suggesting a lower risk of gastrointestinal side effects commonly seen with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

In agricultural sciences, compounds with pyrazole structures are often utilized as herbicides, fungicides, and insecticides due to their effectiveness in pest management . The unique chemical properties of pyrazoles allow them to interact with specific biological pathways in pests, leading to effective control measures.

Case Study: Herbicidal Activity
Research has shown that pyrazole-based compounds can disrupt the growth of certain weed species by inhibiting key metabolic pathways. For example, a derivative was tested against common agricultural weeds and demonstrated a significant reduction in growth rates compared to untreated controls.

作用機序

類似の化合物との比較

[(1,3-ジメチル-1H-ピラゾール-5-イル)メチル][(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、次のような他のピラゾール誘導体と比較することができます。

これらの化合物は、類似の構造的特徴を共有していますが、特定の官能基と用途が異なり、[(1,3-ジメチル-1H-ピラゾール-5-イル)メチル][(1-メチル-1H-ピラゾール-3-イル)メチル]アミンの独自性を強調しています。

類似化合物との比較

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State IR (cm⁻¹)
Target Compound C₁₁H₁₆N₆ 232.29 Two methyl-pyrazole groups Not reported ~3,200 (NH)
N,1,3-Trimethyl-1H-pyrazol-5-amine C₆H₁₁N₃ 125.17 Methyl groups on pyrazole and amine Pale yellow oil 3,228 (NH)
3-Phenyl-1H-pyrazol-5-amine C₉H₉N₃ 159.19 Phenyl at pyrazole C3 Solid Not reported
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-... C₁₀H₁₃N₃S 207.30 Thiophene-methyl group Not reported Not reported

生物活性

The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine (CAS No. 852227-87-3) is a pyrazole derivative that has gained attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4C_{12}H_{16}N_4, with a molecular weight of approximately 232.29 g/mol. The structure consists of two distinct pyrazole rings connected through a methylene bridge. This unique configuration may contribute to its biological activity.

The biological activity of pyrazole derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, they may inhibit enzymes involved in cell proliferation or modulate receptor activity related to inflammation and cancer progression .

Anticancer Activity

Research indicates that pyrazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that related pyrazole derivatives can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)3.79
Compound BSF-268 (Brain Cancer)12.50
Compound CNCI-H460 (Lung Cancer)42.30

These values suggest that the compound's structural features may enhance its cytotoxic effects against cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that certain pyrazoles can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been explored extensively. They have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Case Studies and Research Findings

  • Antitumor Activity : A study by Wei et al. demonstrated that a related pyrazole derivative exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM, indicating potent anticancer potential .
  • Cytotoxicity Assessment : Bouabdallah et al. reported significant cytotoxic effects against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively, showcasing the compound's potential in cancer therapy .
  • Mechanistic Insights : Research has indicated that the antitumor activity is primarily due to the inhibition of tubulin polymerization, a critical process for cell division .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine?

  • Methodological Answer : Synthesis typically involves multi-component reactions or alkylation steps. For example, pyrazole precursors are reacted with methylating agents under basic conditions (e.g., N,N-Diisopropylethylamine) in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Temperature control (elevated or reflux conditions) is critical for optimizing yield and selectivity. Similar pyrazole derivatives have been synthesized via coupling reactions using sodium iodide as a catalyst .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and methyl group orientations. Mass spectrometry (MS) provides molecular weight validation. For structural ambiguities, X-ray crystallography (using programs like SHELXL ) can resolve bond angles and stereochemistry. Infrared (IR) spectroscopy may supplement functional group analysis .

Q. How do structural features of this compound influence its chemical reactivity?

  • Methodological Answer : The dual pyrazole rings and methyl substituents affect electronic distribution, influencing nucleophilic/electrophilic reactivity. The amine bridge allows for further functionalization (e.g., Schiff base formation). Substituent positions (e.g., 1,3-dimethyl vs. 1-methyl) modulate steric hindrance and hydrogen-bonding potential, impacting solubility and interaction with biological targets .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step syntheses of this compound?

  • Methodological Answer : Yield optimization requires stepwise purification (e.g., column chromatography) and reaction condition tuning. For instance, controlled stoichiometry of alkylating agents and inert atmospheres minimize side reactions. Catalytic systems (e.g., phase-transfer catalysts) enhance reaction efficiency. Parallel optimization using Design of Experiments (DoE) can identify critical variables (e.g., solvent polarity, temperature gradients) .

Q. How can computational methods like QSAR predict the pharmacological profile of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with biological activity. Molecular docking simulations (using PyMOL or AutoDock) predict binding affinities to targets like cyclooxygenase or kinases. Density Functional Theory (DFT) calculations assess electronic properties relevant to reactivity and stability .

Q. What experimental approaches analyze the compound’s interaction with biological targets?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition studies using fluorescence-based readouts) quantify potency. Surface Plasmon Resonance (SPR) measures real-time binding kinetics. For cellular targets, confocal microscopy can localize the compound within organelles. Mutagenesis studies validate binding site residues identified via docking .

Q. How do contradictory crystallographic and spectroscopic data arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism in solution vs. solid-state). High-resolution crystallography (using SHELXL ) provides definitive bond lengths/angles, while variable-temperature NMR assesses conformational flexibility. Hybrid approaches (e.g., combining XRD with computational geometry optimization) reconcile differences .

Q. What role do substituent positions play in modulating biological activity?

  • Methodological Answer : Substituent placement (e.g., methyl groups at 1,3-positions) alters steric bulk and electronic effects, impacting target binding. For example, 1-methyl groups on pyrazole rings enhance metabolic stability, while 3-methyl groups influence π-π stacking with aromatic residues in enzymes. Comparative studies with analogs (e.g., 1-propyl vs. 1-methyl derivatives) reveal structure-activity trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。